Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate
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Overview
Description
Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core with a chloro substituent at the 2-position, an oxo group at the 4-position, and an ethyl ester group at the 8-position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate typically involves the reaction of o-aminobenzophenones with diethyl malonate under basic conditions to form the corresponding ethyl 2-oxoquinoline-3-carboxylates. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are common in industrial settings to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with nucleophiles such as amines or thiols.
Reduction Reactions: The oxo group at the 4-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).
Reduction: Sodium borohydride, ethanol or methanol as solvents.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products
Substitution: Formation of 2-amino or 2-thio derivatives.
Reduction: Formation of 4-hydroxyquinazoline derivatives.
Hydrolysis: Formation of 8-carboxyquinazoline derivatives.
Scientific Research Applications
Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its anticancer properties and as a potential inhibitor of tyrosine kinases.
Industry: Utilized in the development of novel materials with specific electronic properties
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its potential anticancer activity is attributed to its ability to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-4-oxo-3,4-dihydroquinoline-3-carboxylate
- Ethyl 2-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate
Uniqueness
Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific substituents allow for targeted interactions with biological molecules, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C11H9ClN2O3 |
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Molecular Weight |
252.65 g/mol |
IUPAC Name |
ethyl 2-chloro-4-oxo-3H-quinazoline-8-carboxylate |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-17-10(16)7-5-3-4-6-8(7)13-11(12)14-9(6)15/h3-5H,2H2,1H3,(H,13,14,15) |
InChI Key |
KAFLUXIYBGSXPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1N=C(NC2=O)Cl |
Origin of Product |
United States |
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